Methyl 4-amino-3-bromobenzoate
Overview
Description
Methyl 4-amino-3-bromobenzoate: is an organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is a derivative of benzoic acid, where the carboxyl group is esterified with a methanol molecule, and the aromatic ring is substituted with an amino group at the fourth position and a bromine atom at the third position . This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Mechanism of Action
Mode of Action
It’s known that the compound has photoactive properties . In solution, the compound exhibits absorption bands in the visible region, which is a characteristic of ortho-fluoroazobenzenes . This suggests that the compound might interact with its targets through a photo-induced mechanism.
Result of Action
It’s known that the compound is photoactive in solution, suggesting that it may induce structural changes in the target molecules upon light exposure .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-amino-3-bromobenzoate. For instance, the compound’s photoactivity is inhibited in a close-packed lattice, suggesting that the physical state of the compound (solid vs. solution) can affect its photoactive properties . Additionally, safety data sheets indicate that the compound may cause skin, eye, and respiratory irritation, suggesting that exposure conditions can influence its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-amino-3-bromobenzoate can be synthesized through several methods. One common route involves the bromination of methyl 4-aminobenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions using automated reactors to maintain precise control over reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-3-bromobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed:
Nucleophilic substitution: Depending on the nucleophile used, products such as methyl 4-hydroxy-3-bromobenzoate or methyl 4-amino-3-alkoxybenzoate can be formed.
Reduction: this compound is reduced to methyl 4-amino-3-bromobenzene.
Oxidation: this compound is oxidized to methyl 4-nitro-3-bromobenzoate.
Scientific Research Applications
Methyl 4-amino-3-bromobenzoate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- Methyl 4-amino-2-bromobenzoate
- Methyl 4-amino-5-bromo-2-hydroxybenzoate
- Methyl 4-amino-5-bromo-2-chlorobenzoate
Comparison: Methyl 4-amino-3-bromobenzoate is unique due to the specific positioning of the amino and bromine groups on the aromatic ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, the presence of the bromine atom at the third position makes it more susceptible to nucleophilic substitution reactions compared to its isomers . Additionally, the amino group at the fourth position can participate in hydrogen bonding, affecting its interactions with biological molecules .
Properties
IUPAC Name |
methyl 4-amino-3-bromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUWAOALZYWQBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363932 | |
Record name | Methyl 4-amino-3-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106896-49-5 | |
Record name | Methyl 4-amino-3-bromobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106896-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-amino-3-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-amino-3-bromobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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